{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine
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Overview
Description
{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of two pyrazole rings, each substituted with different functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 1-(difluoromethyl)-1H-pyrazole: This can be achieved by reacting a suitable precursor with difluoromethylating agents under controlled conditions.
Formation of 1-(2-methylpropyl)-1H-pyrazole: This involves the alkylation of a pyrazole ring with 2-methylpropyl halides in the presence of a base.
Coupling Reaction: The two pyrazole derivatives are then coupled using a suitable linker, such as a methylamine group, under catalytic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in aprotic solvents.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of catalysts or under thermal conditions.
Major Products Formed
Oxidation: Formation of pyrazole oxides and difluoromethyl ketones.
Reduction: Formation of reduced pyrazole derivatives and amines.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs targeting various diseases.
Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The difluoromethyl and 2-methylpropyl groups contribute to its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- {[1-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine
- {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}({[1-(ethyl)-1H-pyrazol-5-yl]methyl})amine
- {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine
Uniqueness
{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine is unique due to the specific combination of difluoromethyl and 2-methylpropyl groups attached to the pyrazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H19F2N5 |
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Molecular Weight |
283.32 g/mol |
IUPAC Name |
1-[1-(difluoromethyl)pyrazol-3-yl]-N-[[2-(2-methylpropyl)pyrazol-3-yl]methyl]methanamine |
InChI |
InChI=1S/C13H19F2N5/c1-10(2)9-20-12(3-5-17-20)8-16-7-11-4-6-19(18-11)13(14)15/h3-6,10,13,16H,7-9H2,1-2H3 |
InChI Key |
LWKXRZDHUASWEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=CC=N1)CNCC2=NN(C=C2)C(F)F |
Origin of Product |
United States |
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